

Protocol for N-methylation of 1,4-benzodiazepine-2,5-dione scaffold

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Compound of Interest

Compound Name: *1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione*

Cat. No.: *B1309158*

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Application Notes and Protocols

Topic: Protocol for N-methylation of 1,4-benzodiazepine-2,5-dione scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-methylation of this scaffold can significantly impact its pharmacological properties, including potency, selectivity, and metabolic stability. This document provides detailed protocols for the N-methylation of the 1,4-benzodiazepine-2,5-dione scaffold, along with comparative data for different methodologies.

Chemical Reaction Pathway

The following diagram illustrates the general N-methylation reaction of a 1,4-benzodiazepine-2,5-dione scaffold. The reaction can occur at the N-1 and/or N-4 positions, depending on the substrate and reaction conditions.

General N-methylation of 1,4-benzodiazepine-2,5-dione.

Experimental Protocols

Two primary methods for N-methylation are presented below, utilizing different methylating agents and bases.

Protocol 1: N-methylation using Methyl Iodide and Sodium Hydride

This protocol is a common method for the N-methylation of amides and related structures.

Materials:

- 1,4-benzodiazepine-2,5-dione derivative
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a solution of the 1,4-benzodiazepine-2,5-dione (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq per NH group to be methylated) portion-wise at 0 °C.
- **Deprotonation:** Stir the resulting mixture at 0 °C for 30 minutes.
- **Methylation:** Add methyl iodide (1.5 eq per NH group to be methylated) dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0 °C.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated product(s).

Protocol 2: Selective N-methylation using Phenyl Trimethylammonium Iodide

This method offers high yields and excellent monoselectivity for the N-methylation of amides.^[1]
^[2]

Materials:

- 1,4-benzodiazepine-2,5-dione derivative
- Phenyl trimethylammonium iodide (PhMe_3NI)
- Cesium carbonate (Cs_2CO_3)

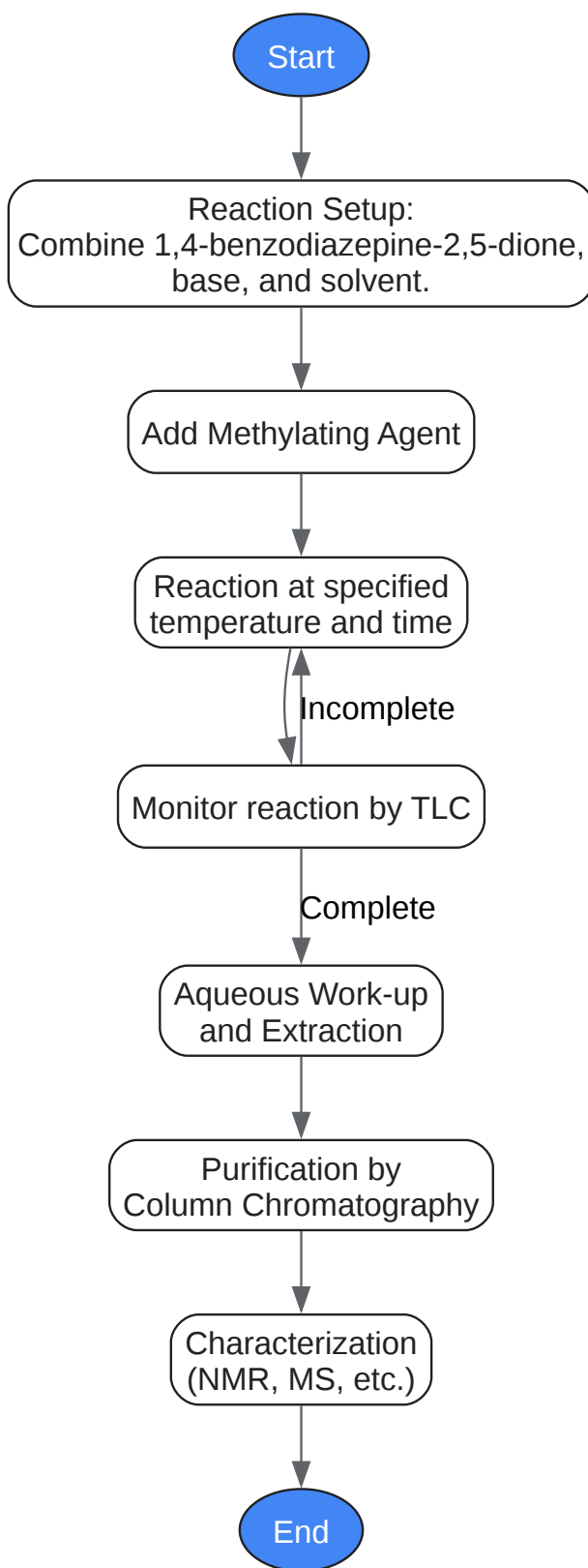
- Toluene
- Glass vial with a septum screw cap
- Magnetic stirrer and stir bar
- Heating block or oil bath

Procedure:

- **Reaction Setup:** In a glass vial equipped with a magnetic stirring bar, combine the 1,4-benzodiazepine-2,5-dione (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).^[2]
- **Solvent Addition:** Add toluene to the vial to achieve a concentration of 0.23 M of the starting material.^[2]
- **Reaction:** Seal the vial with the septum screw cap and heat the mixture at 120 °C for 16-24 hours with vigorous stirring.^[2]
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
- **Concentration:** Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to afford the N-methylated product.

Experimental Workflow

The following diagram outlines the general workflow for the N-methylation of a 1,4-benzodiazepine-2,5-dione.



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General experimental workflow for N-methylation.

Quantitative Data Summary

The following table summarizes various reported conditions for the N-methylation of amide-containing scaffolds, which can be adapted for the 1,4-benzodiazepine-2,5-dione core.

Methylating Agent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Selectivity	Reference
Methyl Iodide (MeI)	NaH	DMF	0 to RT	12-24	Variable	N vs. O alkylation can be an issue[3]	[3]
Phenyl trimethyl ammonium iodide	Cs ₂ CO ₃	Toluene	120	16-24	up to 99	Excellent monoselectivity	[1][2]
Methyl triflate (MeOTf)	-	DCM	0 to RT	1	87-95	Good	[4]
Tetramethylammonium fluoride (TMAF)	-	-	-	-	-	Selective for amides	[5]
(Chloromethyl)dimethylchlorosilane / Fluoride	HMDS, CsF	-	-	-	-	Selective N-methylation	[3]

Note: Yields and selectivity are highly dependent on the specific substrate and reaction conditions. The data presented should be used as a guideline for reaction optimization. The N-methylation of 1,4-benzodiazepine-2,5-diones can potentially lead to a mixture of N1-methyl,

N4-methyl, and N1,N4-dimethyl products, requiring careful control of stoichiometry and reaction conditions for selective synthesis.

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